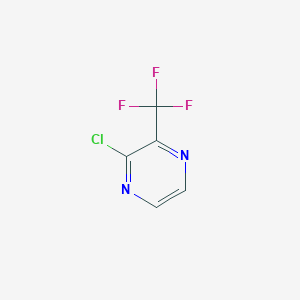

2-Chloro-3-(trifluoromethyl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNHOYJCHUHVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443971 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191340-90-6 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-(trifluoromethyl)pyrazine: A Technical Guide for Chemical Research and Development

Abstract: 2-Chloro-3-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group on the pyrazine scaffold makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2][3] |

| Molecular Weight | 182.53 g/mol | [1][2] |

| CAS Number | 191340-90-6 | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [4][5] |

| Purity | Typically ≥97% | [1] |

| Monoisotopic Mass | 181.98586 Da | [3] |

| Predicted XlogP | 1.7 | [3] |

Note: Specific values for boiling point, melting point, and density for the 2-chloro-3-(trifluoromethyl) isomer are not consistently reported across public domains. Data for isomers like 2-chloro-5-(trifluoromethyl)pyrazine include a boiling point of 85°C at 112 mmHg and a density of 1.478 g/mL at 25°C[6]. Researchers should verify these properties for their specific batch.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the pyrazine ring's electron-deficient nature, which is further enhanced by the trifluoromethyl group. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), making it a key handle for molecular elaboration. This reactivity is fundamental to its application as a building block in drug discovery.[7][8]

Common transformations involve the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This versatility allows for the construction of libraries of compounds for screening and lead optimization.

Caption: Reactivity of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful application and study of this compound. Below are representative protocols for synthesis and characterization.

Representative Synthesis Protocol

Objective: To synthesize this compound from a precursor such as 2-hydroxy-3-methylpyrazine.

Methodology:

-

Chlorination:

-

Charge a reaction vessel with 2-hydroxy-3-methylpyrazine and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃).

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Carefully quench the reaction mixture with ice water.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methylpyrazine.

-

-

Trifluoromethylation:

-

The crude 2-chloro-3-methylpyrazine is then subjected to a multi-step process involving radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange (Halex) reaction.

-

Alternatively, direct trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃) with a suitable catalyst, though this is a more modern and specialized approach.

-

A more established industrial method involves vapor-phase chlorination followed by vapor-phase fluorination with hydrogen fluoride (HF) over a catalyst.[9]

-

-

Purification:

-

The final crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[10]

-

Characterization Protocol: NMR Spectroscopy

Objective: To confirm the structure and assess the purity of a synthesized sample using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected signals would be in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two protons on the pyrazine ring. The splitting pattern would likely be a pair of doublets.

-

-

¹⁹F NMR Acquisition:

-

Acquire a fluorine-19 NMR spectrum.

-

A singlet corresponding to the CF₃ group is expected. The chemical shift provides confirmation of the trifluoromethyl moiety. For a similar compound, 5-chloro-2-(trifluoromethyl)pyrimidine, the ¹⁹F NMR signal appears at δ -70.04 ppm.[11]

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Signals corresponding to the five carbon atoms are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. For a similar pyrimidine, characteristic signals appear at δ 154.6 (q, J = 37 Hz) and 119.4 (q, J = 274 Hz).[11]

-

Analytical and Purification Workflow

A standard workflow is critical for ensuring the quality and purity of this compound for use in sensitive applications like drug synthesis.

Caption: Workflow for purification and quality control.

Applications in Drug Discovery

The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[7] this compound serves as a key intermediate for synthesizing active pharmaceutical ingredients (APIs).

-

Scaffold for Biologically Active Molecules: The pyrazine core is present in numerous approved drugs.[8] By functionalizing the chloro-position, medicinal chemists can rapidly generate novel derivatives for biological screening.

-

Precursor to Fungicides: The related 3-(trifluoromethyl)pyrazine-2-carboxamide structure is the core of the novel fungicide Pyraziflumid, a succinate dehydrogenase inhibitor (SDHI).[12] This highlights the utility of the trifluoromethyl pyrazine scaffold in developing agrochemicals with specific modes of action.

-

Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores. The electronic properties of the trifluoromethyl-substituted pyrazine ring make it an attractive scaffold for developing inhibitors that target ATP-binding sites in various kinases.

Safety Information

Appropriate safety precautions must be observed when handling this compound.

-

GHS Pictogram: GHS07 (Harmful/Irritant)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. labsolu.ca [labsolu.ca]

- 2. 1stsci.com [1stsci.com]

- 3. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-5-(trifluoroMethyl)pyrazine CAS#: 799557-87-2 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2-Chloro-3-(trifluoromethyl)pyrazine, a key building block in modern medicinal chemistry and materials science. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, and applications, presented in a clear and accessible format for professionals in the field.

Core Chemical Identity

This compound is a halogenated and trifluoromethylated heterocyclic compound. Its unique electronic properties, stemming from the electron-withdrawing nature of the chlorine atom and the trifluoromethyl group on the pyrazine ring, make it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 191340-90-6[1][2] |

| Molecular Formula | C₅H₂ClF₃N₂[1][2][3] |

| Molecular Weight | 182.53 g/mol [1][2] |

| SMILES | ClC1=NC=CN=C1C(F)(F)F[2][3] |

| InChI | InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H[3] |

| InChIKey | FXNHOYJCHUHVNX-UHFFFAOYSA-N[3] |

| Purity | Typically ≥97% |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below, offering a snapshot of its characteristics relevant to experimental design and application.

Table 2: Physicochemical Properties

| Property | Value |

| Predicted XlogP | 1.7[3] |

| Predicted Collision Cross Section ([M+H]⁺) | 126.9 Ų[3] |

| Predicted Collision Cross Section ([M+Na]⁺) | 138.3 Ų[3] |

| Predicted Collision Cross Section ([M-H]⁻) | 124.4 Ų[3] |

Synthesis and Reactions

A plausible synthetic pathway could involve the reaction of a suitable dichloropyrazine precursor with a trifluoromethylating agent. Alternatively, the construction of the pyrazine ring from a trifluoromethylated acyclic precursor is another viable strategy.

The reactivity of this compound is characterized by the electrophilic nature of the pyrazine ring, enhanced by the two electron-withdrawing substituents. The chlorine atom is susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing various functional groups.

Caption: A generalized synthetic approach to this compound.

Applications in Research and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

Drug Discovery:

This compound serves as a crucial building block in the synthesis of novel pharmaceutical candidates. Its reactive chlorine atom allows for the facile introduction of various amine, alcohol, and other nucleophilic fragments, enabling the exploration of a wide chemical space in the search for new therapeutic agents. For instance, related trifluoromethylpyrazine carboxamides have been investigated as potent fungicides.[7] The development of the fungicide Pyraziflumid, which contains a 3-(trifluoromethyl)pyrazine-2-carboxamide core, highlights the importance of this structural motif.[7][8]

Agrochemicals:

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of modern agrochemicals. Trifluoromethylated pyridines and pyrazines are key components in a range of herbicides and

References

- 1. labsolu.ca [labsolu.ca]

- 2. 1stsci.com [1stsci.com]

- 3. PubChemLite - this compound (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-3-(trifluoromethyl)pyrazine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details potential precursor molecules and outlines the critical reaction steps, supported by experimental data and methodologies sourced from scientific literature.

Introduction

This compound is a halogenated and trifluoromethylated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the chloro substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide explores the primary synthetic strategies for obtaining this valuable intermediate.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The most viable routes involve the construction of the pyrazine ring from acyclic precursors or the modification of a pre-functionalized pyrazine core. The two primary strategies involving a pre-formed pyrazine ring are:

-

Pathway A: Synthesis via a 2-amino-3-(trifluoromethyl)pyrazine intermediate followed by a Sandmeyer reaction.

-

Pathway B: Synthesis from a 2-hydroxy-3-(trifluoromethyl)pyrazine intermediate via a chlorination reaction.

A third, less common approach, involves the direct chlorination of a 3-(trifluoromethyl)pyrazine, though this method can suffer from a lack of regioselectivity and potential for ring decomposition.

Pathway A: Synthesis via Sandmeyer Reaction

This pathway relies on the synthesis of the key intermediate, 2-amino-3-(trifluoromethyl)pyrazine, which is then converted to the final product.

Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (Precursor)

Conversion of 2-Amino-3-(trifluoromethyl)pyrazine to this compound

The Sandmeyer reaction is a well-established method for the conversion of an aryl or heteroaryl amine to a halide.[1][2] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Experimental Protocol (General):

-

Diazotization: 2-Amino-3-(trifluoromethyl)pyrazine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is typically warmed to room temperature or slightly above to facilitate the evolution of nitrogen gas and the formation of the chloro-substituted pyrazine.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or distillation.

Logical Relationship for Pathway A

Caption: Synthetic route to this compound via a 2-amino precursor.

Pathway B: Synthesis via Chlorination of a Hydroxy Intermediate

This alternative and often preferred route involves the synthesis of 2-hydroxy-3-(trifluoromethyl)pyrazine, which exists in tautomeric equilibrium with 3-(trifluoromethyl)pyrazin-2(1H)-one. This intermediate is then chlorinated to yield the desired product.

Synthesis of 2-Hydroxy-3-(trifluoromethyl)pyrazine (Precursor)

The synthesis of this key intermediate can be achieved through the cyclization of appropriate acyclic precursors. A documented method involves the reaction of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate with ethylenediamine, which, after a series of steps, can lead to a precursor that can be hydrolyzed to the desired 2-hydroxy-3-(trifluoromethyl)pyrazine.[3]

Conversion of 2-Hydroxy-3-(trifluoromethyl)pyrazine to this compound

The conversion of a hydroxyl group on a nitrogen-containing heterocycle to a chlorine atom is a common transformation. The most frequently used reagent for this purpose is phosphorus oxychloride (POCl₃).[4][5][6]

Experimental Protocol (General):

-

Reaction Setup: 2-Hydroxy-3-(trifluoromethyl)pyrazine is mixed with an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as pyridine or N,N-dimethylaniline, can be added as a catalyst.[4]

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Quantitative Data for Chlorination of Hydroxy-N-Heterocycles (General):

| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| POCl₃ (equimolar) | 140-160 | 2 | >80 | [4] |

| POCl₃/PCl₅ | Reflux | 8-10 | Variable | [5] |

Experimental Workflow for Pathway B

Caption: Step-by-step workflow for the synthesis via chlorination of a hydroxy precursor.

Data Summary

The following table summarizes the key precursors and reagents involved in the proposed synthetic pathways.

| Pathway | Precursor | Key Reagents | Final Product |

| A: Sandmeyer Reaction | 2-Amino-3-(trifluoromethyl)pyrazine | 1. NaNO₂, HCl2. CuCl | This compound |

| B: Chlorination | 2-Hydroxy-3-(trifluoromethyl)pyrazine | POCl₃ | This compound |

Conclusion

The synthesis of this compound is achievable through multiple synthetic routes, with the chlorination of 2-hydroxy-3-(trifluoromethyl)pyrazine appearing as a potentially more direct and higher-yielding approach based on analogous reactions in heterocyclic chemistry. The Sandmeyer reaction from an amino precursor also presents a viable, albeit potentially more complex, alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. Further optimization of reaction conditions for the synthesis of the key precursors is crucial for the efficient production of this important building block.

References

- 1. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents [patents.google.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-3-(trifluoromethyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Chloro-3-(trifluoromethyl)pyrazine. Due to the limited availability of public experimental data for this specific molecule, this guide utilizes predicted data and illustrative spectra from structurally related compounds to provide a thorough understanding of its expected spectroscopic characteristics. The methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to support researchers in their analytical endeavors.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques. This guide presents an analysis of its expected NMR, IR, and MS data, providing a foundational resource for its synthesis, identification, and application in research and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6-8.8 | Doublet | 1H | H-5 |

| ~8.5-8.7 | Doublet | 1H | H-6 |

Note: Predicted chemical shifts are based on the analysis of similar pyrazine derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to F) | Assignment |

| ~150-155 | Quartet | C-3 (C-CF₃) |

| ~148-152 | Singlet | C-2 (C-Cl) |

| ~145-148 | Singlet | C-5 |

| ~142-145 | Singlet | C-6 |

| ~118-122 | Quartet | CF₃ |

Note: Predicted chemical shifts are based on the analysis of similar pyrazine derivatives.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -65 to -75 | Singlet | CF₃ |

Note: The chemical shift of the CF₃ group can vary depending on the solvent and reference standard used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the pyrazine ring and the C-Cl and C-F bonds.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Weak | Aromatic C-H stretch |

| 1550-1600 | Medium | C=N and C=C stretching (pyrazine ring) |

| 1400-1500 | Medium | Pyrazine ring vibrations |

| 1100-1350 | Strong | C-F stretching (CF₃ group) |

| 800-850 | Medium | C-H out-of-plane bending |

| 650-800 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is available from PubChem.[1]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Description |

| 181.98531 | [M]⁺ | Molecular ion |

| 182.99314 | [M+H]⁺ | Protonated molecular ion |

| 204.97508 | [M+Na]⁺ | Sodium adduct |

| 180.97858 | [M-H]⁻ | Deprotonated molecular ion |

Data sourced from PubChem CID 10726131.[1]

Experimental Protocols

The following sections detail the typical experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

Instrumentation and Parameters: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Spectra are acquired with a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired with a spectral width of approximately 200-220 ppm, using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Spectra are acquired with a wide spectral width to encompass the chemical shift of the trifluoromethyl group, typically with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Parameters: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule.

Workflow Visualization

The general workflow for the spectroscopic analysis of a small molecule like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While a complete set of public experimental data is currently unavailable, the presented predicted and illustrative data, coupled with detailed experimental protocols, offer valuable insights for researchers working with this compound. The combination of NMR, IR, and MS techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives in various scientific applications.

References

Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of a chlorine atom and a trifluoromethyl group on the pyrazine ring, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental methodologies and a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. The available data for the compound with CAS Number 191340-90-6 is summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂ | [1] |

| Molecular Weight | 182.53 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 163.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Protocol:

-

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

For a liquid sample, the boiling point can be determined using a micro-boiling point or distillation method.

Protocol (Micro-Boiling Point):

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is gently heated in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

The density of a liquid can be determined using various techniques, including the use of a pycnometer or an oscillating U-tube densimeter.

Protocol (Pycnometer):

-

The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Synthesis Workflow

While specific signaling pathways involving this compound are not documented, its synthesis is of primary importance. The following diagram illustrates a generalized synthetic workflow for the preparation of related trifluoromethyl-substituted pyridines, which shares common principles with pyrazine synthesis.

Caption: Generalized workflow for the synthesis of trifluoromethylpyridines.

References

Technical Guide: Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)pyrazine with a Focus on Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-3-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the design of novel bioactive molecules. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical and biological systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 182.53 g/mol | [1] |

| CAS Number | 191340-90-6 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Boiling Point | 163.4 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

Solubility Data

As of the compilation of this guide, specific quantitative experimental data on the solubility of this compound in various organic solvents is not available in the public domain. However, the following sections provide a detailed protocol for how such data can be determined experimentally.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid indicates a saturated solution.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporation dish.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used for more volatile solvents.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Calculation

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (residue)

-

M₁ is the molar mass of the solute (182.53 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The mass of the solvent (m₂) can be determined by subtracting the mass of the solute (m₁) from the total mass of the saturated solution withdrawn.

Hypothetical Data Presentation

The experimentally determined solubility data can be presented in a clear and structured format as shown in Table 2.

Table 2: Hypothetical Solubility of this compound in Organic Solvents at 298.15 K

| Solvent | Mole Fraction (x) | Mass Fraction | g / 100 g Solvent |

| Methanol | - | - | - |

| Ethanol | - | - | - |

| Acetone | - | - | - |

| Ethyl Acetate | - | - | - |

| Dichloromethane | - | - | - |

| Acetonitrile | - | - | - |

Synthesis of this compound

A general workflow for the synthesis is depicted below.

Experimental Workflow Visualization

The experimental workflow for determining the solubility of this compound using the gravimetric method is outlined in the following diagram.

Conclusion

This technical guide has provided a framework for understanding the solubility and related physicochemical properties of this compound. Although quantitative solubility data is currently lacking in the literature, the detailed experimental protocol and data presentation format outlined herein offer a clear path for researchers to generate this critical information. The provided synthesis overview and physicochemical data further contribute to a comprehensive profile of this compound for its effective use in research and development.

References

Reactivity of the Pyrazine Ring in 2-Chloro-3-(trifluoromethyl)pyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the pyrazine ring in the versatile building block, 2-Chloro-3-(trifluoromethyl)pyrazine. The presence of a chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties of the pyrazine ring, rendering it susceptible to a variety of chemical transformations. This document details the key reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. For each reaction type, this guide presents established experimental protocols, quantitative data, and mechanistic insights to facilitate its application in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

Introduction

The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of its physicochemical and biological properties. This compound is a particularly valuable intermediate due to the distinct reactivity imparted by its substituents. The chlorine atom serves as a versatile leaving group for both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The adjacent trifluoromethyl group, a potent electron-withdrawing group, activates the pyrazine ring towards nucleophilic attack and influences the regioselectivity of cross-coupling reactions. This guide aims to provide a detailed exploration of the chemical reactivity of this important building block.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles.

Reactivity Principles

The SNAr reaction of this compound generally proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. The strong electron-withdrawing effect of the trifluoromethyl group significantly stabilizes the negatively charged intermediate, thereby accelerating the reaction.

Reactions with N-Nucleophiles (Amination)

The reaction of this compound with various amines provides a direct route to 2-amino-3-(trifluoromethyl)pyrazine derivatives, which are important scaffolds in medicinal chemistry.

Table 1: Amination of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Primary/Secondary Amines | Amine (excess), Room Temperature, 16 h | 2-(Alkyl/Arylamino)-3-(trifluoromethyl)pyrazine | 18-87 | [1][2] |

| Hydrazine | Hydrazine hydrate, Ethanol, Reflux | 2-Hydrazino-3-(trifluoromethyl)pyrazine | High | [3] |

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or neat amine), the amine nucleophile (1.2-5.0 equivalents) is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 6 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by solvent evaporation, followed by extraction and purification using column chromatography to afford the desired 2-amino-3-(trifluoromethyl)pyrazine derivative.[1][2][3]

Logical Workflow for Nucleophilic Amination

Caption: Workflow for the synthesis of 2-amino-3-(trifluoromethyl)pyrazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these transformations, offering access to a wide array of substituted pyrazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and various organoboron reagents. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[4]

Table 2: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Good | [5] |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | Modest to Good | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents) is placed in a reaction vessel. An appropriate solvent (e.g., toluene, dioxane, DME), often with the addition of water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12 to 24 hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5][6]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a method for the formation of a C(sp²)-C(sp) bond, linking the pyrazine ring to a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7]

Table 3: Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N or HNiPr₂ | DMF | 60 | Good | [8][9] |

| Alkylacetylene | Pd₂(PPh₃)₂Cl₂, CuI | HNiPr₂ | DMF | 60 | Good | [8] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C for 18 to 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.[8][9]

Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of this compound with a wide range of primary and secondary amines under relatively mild conditions.

Table 4: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Primary Alkylamine | Pd₂(dba)₃, Xantphos | DBU | Toluene/MeCN | 140 | Good | [10] |

| Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 70 | High | [11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel, this compound (1.0 mmol), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents) are combined. An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added. The vessel is sealed and heated to the desired temperature (typically 80-110 °C) for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is then purified by flash column chromatography.[10][11]

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The presence of the chloro and trifluoromethyl substituents on the pyrazine ring dictates its reactivity, making it a versatile substrate for a range of important chemical transformations. This guide has provided an in-depth overview of its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The detailed experimental protocols and tabulated data serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient synthesis of novel and complex pyrazine-containing molecules for various applications. Further exploration of the reactivity of this scaffold is anticipated to uncover new synthetic methodologies and lead to the discovery of innovative chemical entities.

References

- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. rsc.org [rsc.org]

The Influence of Trifluoromethylation on the Electronic Properties of Pyrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can profoundly alter the physicochemical properties of a parent molecule, influencing its reactivity, metabolic stability, lipophilicity, and biological activity. Pyrazine, a privileged core in numerous pharmaceuticals, offers a versatile platform for exploring the impact of trifluoromethylation. This in-depth technical guide elucidates the core electronic properties of trifluoromethylated pyrazines, providing a comprehensive resource for researchers engaged in the design and development of novel bioactive compounds and functional materials.

The Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its strong inductive effect (-I) significantly depletes electron density from the aromatic ring to which it is attached. This property is quantitatively described by the Hammett substituent constant (σ), a measure of the electronic influence of a substituent on a reaction center.[2] While specific Hammett constants for the CF₃ group on a pyrazine ring are not extensively tabulated, values derived from substituted benzoic acids provide a reliable indication of its electronic character.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta_ | σ_para_ |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -Cl | 0.37 | 0.22 |

| -CN | 0.62 | 0.67 |

| -CF₃ | 0.44 | 0.57 |

| -NO₂ | 0.73 | 0.78 |

Adapted from Schwarzenbach et al. and other sources.[3]

The positive σ values for the trifluoromethyl group highlight its strong electron-withdrawing nature, which is more pronounced at the para position due to the interplay of inductive and resonance effects.[3] This inherent electronic perturbation has significant consequences for the pKa and redox potential of the pyrazine core.

Impact on Basicity (pKa)

The introduction of a trifluoromethyl group is expected to significantly decrease the basicity of the pyrazine nitrogen atoms. The electron-withdrawing CF₃ group pulls electron density away from the ring, making the nitrogen lone pairs less available for protonation. Consequently, trifluoromethylated pyrazines are weaker bases compared to their non-fluorinated counterparts.

Table 2: Illustrative pKa Values of Pyrazine and a Hypothetical Trifluoromethylated Pyrazine

| Compound | pKa (approximate) |

| Pyrazine | 0.65[4] |

| 2-(Trifluoromethyl)pyrazine | < 0 |

The pKa value for 2-(Trifluoromethyl)pyrazine is an educated estimate to illustrate the expected trend.

Modulation of Redox Potentials

The strong electron-withdrawing nature of the trifluoromethyl group also profoundly influences the redox properties of the pyrazine ring. By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the CF₃ group makes the pyrazine more susceptible to reduction.[4] This is reflected in a less negative (or more positive) reduction potential. Conversely, the removal of electron density from the ring makes it more difficult to oxidize, resulting in a more positive oxidation potential. These properties are critical in the design of materials for organic electronics and in understanding the metabolic fate of drug candidates.[5]

Cyclic voltammetry is the primary technique used to determine the redox potentials of organic molecules. While specific values for a homologous series of trifluoromethylated pyrazines are scarce, studies on related systems demonstrate this clear trend.

Table 3: Representative Redox Potentials of Substituted Pyrazines

| Compound | Reduction Potential (V vs. reference) | Oxidation Potential (V vs. reference) |

| 2,5-Dimethylpyrazine | More Negative | Less Positive |

| Pyrazine | -2.1 V (vs. Ag/AgCl in ACN) | Not readily oxidized |

| 2-(Trifluoromethyl)pyrazine | Less Negative | More Positive |

| 2,5-Bis(trifluoromethyl)pyrazine | Even Less Negative | Even More Positive |

Note: The values presented are illustrative and intended to show the general trend. The exact potentials are dependent on experimental conditions (solvent, electrolyte, reference electrode).

Experimental Protocols

Determination of pKa by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful and precise method for determining the pKa of fluorinated compounds.[6][7] The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic environment, which changes upon protonation or deprotonation of the molecule.

Methodology:

-

Sample Preparation: A series of solutions of the trifluoromethylated pyrazine (typically 1-5 mM) are prepared in a suitable solvent system (e.g., D₂O/buffer or methanol/water) across a wide range of pH values.

-

NMR Data Acquisition: ¹⁹F NMR spectra are recorded for each sample. A fluorine-containing internal standard with a known chemical shift that is insensitive to pH changes in the desired range can be used for referencing.[8][9]

-

Data Analysis: The change in the ¹⁹F chemical shift (δ) is plotted against the pH of the solution. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[6]

Caption: Workflow for pKa determination using 19F NMR spectroscopy.

Determination of Redox Potentials by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound in solution.[10][11][12][13]

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11][13]

-

Solution Preparation: The trifluoromethylated pyrazine (typically 1-5 mM) is dissolved in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen).[14]

-

Data Acquisition: A potentiostat is used to apply a linearly ramping potential to the working electrode. The potential is swept from an initial value to a vertex potential and then back to the initial potential, completing a cycle. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The resulting cyclic voltammogram displays peaks corresponding to the reduction and oxidation events. The peak potentials (Epc for cathodic peak, Epa for anodic peak) are used to determine the formal reduction potential (E°'), which is typically taken as the midpoint of the two peak potentials.

Caption: Experimental workflow for determining redox potentials via cyclic voltammetry.

Conclusion

The introduction of a trifluoromethyl group onto a pyrazine ring is a powerful strategy for modulating its electronic properties. The strong electron-withdrawing nature of the CF₃ group significantly decreases the basicity and lowers the reduction potential of the pyrazine core. These predictable electronic effects, quantifiable through Hammett constants, pKa values, and redox potentials, provide a rational basis for the design of novel pyrazine derivatives with tailored properties for applications in drug discovery and materials science. The experimental protocols detailed herein offer robust methods for characterizing these fundamental electronic parameters, enabling researchers to further explore the rich chemical space of trifluoromethylated pyrazines.

References

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. global.oup.com [global.oup.com]

- 4. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Bis-(Trifluoromethyl)pyrazine | 1365988-35-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals [zenodo.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-(trifluoromethyl)pyrazine is a crucial heterocyclic intermediate in the synthesis of a variety of functionalized molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structural combination of a pyrazine ring, a chloro substituent, and a trifluoromethyl group imparts specific reactivity and properties that are leveraged in the development of complex chemical entities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this important building block.

Introduction: The Rise of Trifluoromethylated Heterocycles

The introduction of the trifluoromethyl (-CF3) group into organic molecules has been a transformative strategy in modern medicinal and agricultural chemistry. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and pharmacokinetic profiles of parent compounds. The strategic placement of this moiety on a heterocyclic scaffold, such as pyrazine, creates a versatile platform for the synthesis of novel active ingredients.

While the broader history of trifluoromethylating aromatic compounds dates back to the late 19th and early 20th centuries, the focused development of trifluoromethylated pyridines and pyrazines as key intermediates gained significant momentum with the growing demand for advanced agrochemicals and pharmaceuticals. These building blocks are instrumental in the synthesis of targeted herbicides, fungicides, and insecticides, as well as drugs with a range of therapeutic applications.

Discovery and Historical Context

Pinpointing the exact first synthesis of this compound is challenging based on publicly available literature. Its emergence is closely tied to the broader development of synthetic methodologies for trifluoromethylated aza-aromatic compounds. Patent literature from the late 20th and early 21st centuries frequently describes the synthesis of analogous compounds, such as 2-chloro-3-(trifluoromethyl)pyridine, as key intermediates for new active ingredients. It is highly probable that this compound was first synthesized and characterized within an industrial research and development setting, with its utility as a precursor to proprietary compounds.

The development of synthetic routes to its isomer, 2-chloro-5-(trifluoromethyl)pyrazine, and the closely related 2-chloro-3-(trifluoromethyl)pyridine, provides significant insight into the likely methods for its preparation. These syntheses often involve multi-step sequences starting from readily available precursors.

Synthetic Methodologies

The synthesis of this compound is not widely detailed in academic literature, suggesting that its preparation is primarily documented in patents held by chemical and pharmaceutical companies. Based on the synthesis of analogous compounds, a plausible and commonly employed synthetic strategy involves the chlorination and trifluoromethylation of a suitable pyrazine precursor. A likely synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical synthetic route to this compound would likely start from a more readily available pyrazine derivative. One potential pathway could involve the following key transformations:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Synthesis of a 3-(trifluoromethyl)pyrazine intermediate

This step would likely involve the reaction of a suitable pyrazine precursor with a trifluoromethylating agent.

Step 2: Chlorination of the 3-(trifluoromethyl)pyrazine intermediate

The intermediate from Step 1 would then be subjected to chlorination to introduce the chlorine atom at the 2-position of the pyrazine ring.

-

Reaction Conditions: Chlorination could be achieved using various reagents such as chlorine gas, sulfuryl chloride, or phosphorus oxychloride. The reaction would likely be carried out in a suitable solvent and may require elevated temperatures or the use of a catalyst.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic byproducts. The crude product would then be purified, likely by distillation or column chromatography, to yield pure this compound.

Physicochemical and Spectroscopic Data

Characterization of this compound is essential for its identification and quality control. Below is a summary of its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 191340-90-6 |

| Molecular Formula | C₅H₂ClF₃N₂ |

| Molecular Weight | 182.53 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid |

| Boiling Point | Not definitively reported, but estimated to be in the range of 150-170 °C |

| Density | Not definitively reported |

Table 2: Spectroscopic Data for this compound (Predicted and from Analogous Compounds)

| Technique | Expected Features |

| ¹H NMR | Two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. |

| ¹³C NMR | Five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic), C=N and C=C stretching of the pyrazine ring, C-Cl stretching, and strong C-F stretching bands. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would show the characteristic presence of one chlorine atom. |

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily in the agrochemical and pharmaceutical sectors. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The trifluoromethyl group and the pyrazine nitrogen atoms also influence the reactivity and properties of the final products.

Caption: Key reaction types involving this compound.

This reactivity allows for its use in the construction of a diverse range of molecules with potential biological activity. For example, it can be a key building block for the synthesis of novel fungicides, herbicides, and insecticides, where the pyrazine core and the trifluoromethyl group are often essential for activity.

Conclusion

This compound stands as a testament to the importance of fluorinated heterocyclic intermediates in modern chemical research and development. While its specific discovery story may be embedded within industrial archives, its synthetic utility is evident from the numerous patents and publications describing related compounds. As the demand for more effective and targeted agrochemicals and pharmaceuticals continues to grow, the role of such specialized building blocks will undoubtedly become even more critical. Further academic investigation into the synthesis and reactivity of this and similar compounds could open up new avenues for the discovery of novel bioactive molecules.

Commercial availability of 2-Chloro-3-(trifluoromethyl)pyrazine

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine for Researchers and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 191340-90-6), a key heterocyclic building block in modern chemical research. It details the compound's commercial availability, physicochemical properties, and its application in synthetic chemistry. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries who utilize advanced chemical intermediates. Included are detailed experimental protocols and workflow visualizations to support practical laboratory applications.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a pyrazine ring, a versatile nitrogen-containing heterocycle, with two key functional groups: a chloro group and a trifluoromethyl group. The trifluoromethyl (-CF3) group is a valuable substituent known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule. The chloro atom serves as an excellent leaving group, making the compound a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions. This combination makes this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic or industrial applications.

Commercial Availability

This compound is readily available from several chemical suppliers, facilitating its use in both academic and industrial research settings. The compound is typically offered in various purities and quantities, suitable for applications ranging from small-scale discovery to process development.

| Supplier | Catalog Number | Purity | Available Quantities |

| 1st Scientific LLC | ST002GMX | 97% | 250 mg |

| 1st Scientific LLC | ST002GMX | 95% | 1 g |

| ChemScene | CS-0043159 | >97.0% (by NMR) | - |

Note: Availability and catalog numbers are subject to change. Researchers should consult supplier websites for the most current information.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and analytical data for this compound is presented below. This information is critical for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 191340-90-6 | ChemScene[1] |

| Molecular Formula | C₅H₂ClF₃N₂ | ChemScene[1] |

| Molecular Weight | 182.53 g/mol | ChemScene[1] |

| Appearance | Colorless to light yellow liquid | ChemScene[1] |

| Purity | >97.0% (by ¹H NMR) | ChemScene[1] |

| Storage Conditions | 2-8°C, stored under nitrogen | ChemScene[1] |

| ¹H NMR Spectrum | Consistent with structure | ChemScene[1] |

Applications in Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNA) and serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, amine, and alkyne moieties, respectively, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction: Synthesis of 2-(Aryl)-3-(trifluoromethyl)pyrazine

Materials and Reagents:

-

This compound (1.0 eq., e.g., 182.5 mg, 1.0 mmol)

-

Arylboronic acid (1.2 eq., 1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq., 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 eq., 2.5 mmol)

-

1,4-Dioxane (solvent, e.g., 8 mL)

-

Water (solvent, e.g., 2 mL)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvents (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Aryl)-3-(trifluoromethyl)pyrazine product.

Workflow Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound in a research setting.

Caption: Synthetic workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Quality control workflow for incoming research chemicals.

Safety Information

This compound is a chemical compound intended for research use only by trained professionals. As with all halogenated and fluorinated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed hazard, handling, and disposal information before use.

Conclusion

This compound is a commercially accessible and highly valuable building block for synthetic chemistry. Its unique combination of a reactive chloro-substituent and a property-enhancing trifluoromethyl group on a pyrazine core makes it an ideal starting material for constructing novel molecules. The well-established reactivity of this compound in cross-coupling reactions provides a reliable pathway for the synthesis of diverse derivatives for evaluation in pharmaceutical, agrochemical, and materials science research.

References

Methodological & Application

Synthesis Protocol for 2-Chloro-3-(trifluoromethyl)pyrazine

Abstract

This document provides a comprehensive, two-step synthesis protocol for 2-Chloro-3-(trifluoromethyl)pyrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the formation of the precursor, 2-amino-3-(trifluoromethyl)pyrazine, from ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate via amidation and subsequent Hofmann rearrangement. The protocol concludes with the conversion of the amino group to a chloro group utilizing a Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram to ensure reproducibility and clarity.

Introduction

This compound is a valuable building block in medicinal and materials chemistry due to the unique electronic properties conferred by the trifluoromethyl group and the reactivity of the chloro substituent. Its synthesis, however, requires a precise and multi-step approach. The protocol outlined herein details a reliable pathway to this compound, beginning from a commercially available starting material.

Overall Synthesis Workflow

The synthesis is divided into two main stages: the preparation of the key intermediate, 2-amino-3-(trifluoromethyl)pyrazine, and its subsequent conversion to the final product, this compound.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine

This step involves two sequential reactions: the amidation of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate followed by a Hofmann rearrangement of the resulting amide.

Part A: Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 220.14 | 10.0 | 45.4 |

| Methanolic Ammonia (7N) | - | 100 mL | - |

| Methanol | 32.04 | - | - |

Procedure:

-

In a high-pressure reaction vessel, dissolve 10.0 g (45.4 mmol) of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in 100 mL of 7N methanolic ammonia.

-

Seal the vessel and heat the reaction mixture to 100°C for 24 hours with constant stirring.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(trifluoromethyl)pyrazine-2-carboxamide.

-

Dry the product under vacuum.

Expected Yield: Approximately 80-90%.

Part B: Synthesis of 2-Amino-3-(trifluoromethyl)pyrazine (Hofmann Rearrangement)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 3-(Trifluoromethyl)pyrazine-2-carboxamide | 191.11 | 7.0 | 36.6 |

| Sodium Hydroxide (NaOH) | 40.00 | 7.32 | 183 |